tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-(methylaminomethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-6-10(9-14)8-13-4/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPODGQUXLWHFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=C1)CNC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination, where a suitable aldehyde or ketone is reacted with methylamine in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as halides or other amines can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridine or piperidine derivatives, depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate has been investigated for its potential as a therapeutic agent in various diseases due to its ability to modulate biological pathways.
Case Studies :
- Antihypertensive Activity : Research indicates that derivatives of dihydropyridines exhibit significant antihypertensive effects by acting as calcium channel blockers. The compound's structural similarity to known calcium channel blockers positions it as a candidate for further investigation in hypertension management .
- Neuroprotective Effects : Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's .
Agricultural Chemistry
The compound's properties may also extend to agricultural applications as a growth regulator or pesticide.
Case Studies :
- Pesticidal Activity : Compounds with similar structures have demonstrated efficacy against certain pests and pathogens, indicating that this compound could be explored for use in crop protection .
Material Science
In material science, nitrogen-containing heterocycles like this compound are being studied for their role in developing new materials with specific electronic properties.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate, particularly in medicinal applications, involves its interaction with calcium channels. By binding to these channels, it can inhibit the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, which are crucial in the contraction of cardiac and smooth muscle cells.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs differ in substituents at the 5-position (or other positions) and their functional groups, impacting reactivity and applications.
Table 1: Structural Comparison of Selected Dihydropyridine Derivatives
Key Observations :
- Electronic Effects: Electron-donating groups (e.g., methylaminomethyl) increase nucleophilicity at the 5-position, while electron-withdrawing groups (e.g., triflate in ) enhance electrophilicity .
- Steric Effects : Bulkier substituents (e.g., diallyl in ) reduce reaction yields due to steric hindrance, whereas smaller groups (e.g., methyl in ) favor higher efficiency .
Findings :
- Low-Yield Challenges : Bulky substituents (e.g., diallyl) in result in poor yields (15–18%), highlighting the need for optimized catalysts or stepwise approaches .
Table 3: Application Profiles
Research Insights :
- Pharmaceutical Intermediates: Methylaminomethyl derivatives are likely precursors for bioactive molecules, leveraging the amine group for amide bond formation .
- Material Science : Boronic ester analogs () enable modular biaryl synthesis, critical in drug discovery .
Biological Activity
tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate (CAS Number: 2168709-72-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Pharmacological Properties
Research indicates that compounds similar to tert-butyl 5-((methylamino)methyl)-3,4-dihydropyridine derivatives exhibit various biological activities, including:
- Antioxidant Activity : These compounds can scavenge free radicals, potentially mitigating oxidative stress.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from damage.
- Enzyme Inhibition : Certain studies have highlighted the ability of related compounds to inhibit specific enzymes, such as acetylcholinesterase, which is crucial in Alzheimer's disease research.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interact with neurotransmitter systems or modulate enzyme activities that contribute to its pharmacological effects.
Study on Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective properties of similar dihydropyridine derivatives. The researchers found that these compounds significantly reduced neuronal death in models of oxidative stress. The protective effect was attributed to their ability to enhance cellular antioxidant defenses and inhibit apoptotic pathways .
Enzyme Inhibition Studies
Another investigation evaluated the enzyme inhibition potential of related dihydropyridine derivatives. The findings indicated that certain compounds could inhibit acetylcholinesterase activity by up to 70% at concentrations of 10 µM. This suggests potential applications in treating neurodegenerative disorders such as Alzheimer's disease .
Comparative Analysis of Biological Activity
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | TBD | TBD |
| Dihydropyridine A | 5 | Acetylcholinesterase Inhibition |
| Dihydropyridine B | 10 | Neuroprotection in Oxidative Stress Models |
Note: TBD indicates that further research is required to establish these values for the target compound.
Q & A
Basic Research Questions
Q. How can the synthesis of tert-Butyl 5-((methylamino)methyl)-3,4-dihydropyridine-1(2H)-carboxylate be optimized using reductive amination?
- Methodology: Reductive amination is a key step for introducing the methylamino group. Optimize reaction conditions (e.g., solvent choice, temperature, and stoichiometry of reducing agents like NaBHCN) to enhance yield. For example, analogous dihydropyridine derivatives are synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution, requiring inert atmospheres and controlled temperatures to prevent side reactions .
- Key Considerations:
- Use tert-butyl-protected intermediates to stabilize the dihydropyridine ring during functionalization.
- Monitor reaction progress via TLC or LC-MS to avoid over-reduction.
Q. What spectroscopic techniques are critical for confirming the structure and regiochemistry of this compound?
- Methodology:
- H/C NMR : Analyze chemical shifts of the dihydropyridine ring protons (e.g., δ ~4.2–5.6 ppm for ring protons) and tert-butyl groups (δ ~1.1–1.5 ppm). Coupling patterns in 2D NMR (COSY, HSQC) confirm regiochemistry .
- HRMS : Validate molecular weight (calculated for CHNO: 238.1681 g/mol) and fragmentation patterns.
Advanced Research Questions
Q. How does the methylaminomethyl substituent influence the compound’s reactivity in substitution or oxidation reactions?
- Methodology: The methylaminomethyl group enhances nucleophilicity, enabling reactions like:
- Substitution : Replace the methylamino group with electrophiles (e.g., acyl chlorides) under mild acidic conditions. Analogous trifluoromethylsulfonyloxy derivatives undergo nucleophilic substitution with boronic acids in Pd-catalyzed cross-couplings .
- Oxidation : Use oxidizing agents (e.g., mCPBA) to convert the dihydropyridine ring to a pyridine derivative, monitoring stability via UV-Vis or HPLC .
- Case Study : Oxidation of tert-butyl 5-(trifluoromethylsulfonyloxy)-3,4-dihydropyridine yielded pyridine derivatives with retained tert-butyl protection, suggesting similar stability for the methylaminomethyl analog .
Q. What computational approaches can predict the compound’s binding affinity for phosphodiesterase (PDE) enzymes?
- Methodology:
- Molecular Docking : Use software like AutoDock Vina to model interactions between the methylaminomethyl group and PDE active sites (e.g., PDE5). Compare with known inhibitors (e.g., sildenafil analogs).
- MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories to identify key binding residues .
- Validation : Cross-reference with in vitro assays measuring IC values against PDE isoforms. For example, tert-butyl dihydropyridine derivatives showed vasodilatory effects in rat aorta tissues, suggesting PDE inhibition .
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodology:
- In Vitro Assays : Use liver microsomes or hepatocytes to measure metabolic half-life. Compare with structurally related compounds (e.g., tert-butyl 5-formyl-3,4-dihydroquinoline derivatives) to identify stabilizing functional groups .
- Isotopic Labeling : Track metabolic pathways using C-labeled methylaminomethyl groups.
- Data Reconciliation: Address discrepancies by standardizing experimental conditions (e.g., microsome source, incubation time) and validating via LC-MS/MS .
Handling and Stability Guidelines
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
